1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine

Medicinal Chemistry Building Block Sourcing Molecular Weight

Sourcing a regiochemically defined, orthogonally protected piperazine building block with a chiral 2-methyl center for multi-step PROTAC or HDAC inhibitor synthesis often leads to supply inconsistency and ambiguous substitution patterns. • Ortho-carboxybenzyl at N-1 directs metal-catalyzed C-H activation; 5 H-bond acceptors & 5 rotatable bonds suit linker optimization • Chiral 2-methyl group reduces conformational flexibility vs. des-methyl analog, enhancing stereochemical control • Acid-labile Boc at N-4 enables orthogonal deprotection during PROTAC assembly Supplied with full analytical characterization (≥95% purity). Standard R&D quantities available for immediate dispatch.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
Cat. No. B12284370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CC2=CC=CC=C2C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)10-9-19(13)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22)
InChIKeyAGLZYLBHTWHXIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine (CAS 1131594-96-1): Structural Profile and Procurement Context


1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine (CAS 1131594-96-1) is a bifunctional piperazine building block that combines an ortho-carboxybenzyl substituent on N-1, a 2-methyl group on the piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group on N-4 . With a molecular formula of C₁₈H₂₆N₂O₄ and a molecular weight of 334.41 g/mol, it serves as an intermediate for medicinal chemistry programs requiring a protected piperazine scaffold that can be selectively deprotected for subsequent derivatization . The compound's ortho-carboxylic acid handle, chiral 2-methyl center, and acid-labile Boc group collectively define its utility in multi-step synthetic routes where regiochemical and stereochemical control are critical .

Why 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine Cannot Be Interchanged with Other Boc-Protected Piperazine Benzoic Acid Derivatives


Piperazine benzoic acid derivatives with Boc protection share a common core but differ in substitution pattern (ortho vs. meta vs. para carboxybenzyl), presence or absence of a 2-methyl group, and regiochemistry of the methyl substituent. These variations alter hydrogen-bonding capacity, lipophilicity, and steric environment, which in turn affect coupling efficiency in amide-bond formation, metal-chelation propensity, and pharmacokinetic properties of downstream products . Generic substitution without quantifiable evidence risks failed syntheses or suboptimal biological outcomes; the sections below provide quantitative differentiation data for informed procurement .

Quantitative Differentiation of 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine from Closest Analogs


Molecular Weight Comparison: 2-Methyl vs. Des-Methyl Analog

The target compound incorporates a 2-methyl substituent, whereas the closest des-methyl comparator (CAS 914349-53-4) lacks this group. The additional methyl increases molecular weight by approximately 14 g/mol, which alters bulk properties and may affect lipophilicity .

Medicinal Chemistry Building Block Sourcing Molecular Weight

Hydrogen-Bond Acceptor Count: Ortho-Carboxybenzyl vs. Des-Methyl Analog

The target compound has 5 hydrogen-bond acceptors, whereas the des-methyl analog (CAS 914349-53-4) has 6. The reduction by one acceptor is attributable to the 2-methyl group replacing a hydrogen on the piperazine ring, potentially reducing non-specific binding .

Hydrogen Bonding Drug Design Physicochemical Properties

Rotatable Bond Count: Impact on Conformational Flexibility

The target compound has 5 rotatable bonds, compared to 6 for the des-methyl analog (CAS 914349-53-4). The 2-methyl group introduces a chiral center and restricts one rotational degree of freedom, reducing conformational entropy .

Conformational Analysis Molecular Flexibility Physicochemical Properties

Regioisomeric Differentiation: Ortho vs. Meta Carboxybenzyl Positioning

The ortho-carboxy group in the target compound (CAS 1131594-96-1) is positioned to chelate metals or engage in intramolecular hydrogen bonding, whereas the meta isomer (CAS 1131594-95-0) cannot form the same intramolecular interactions . Both isomers share identical molecular formula (C₁₈H₂₆N₂O₄) and computed properties, but the spatial arrangement of the carboxylate differs .

Regiochemistry Metal Chelation Synthetic Utility

Synthetic Route Compatibility: Boc-Deprotection Orthogonality

The Boc group on N-4 is acid-labile, enabling selective deprotection with trifluoroacetic acid (TFA) or HCl while leaving the 2-methyl and ortho-carboxybenzyl groups intact. The target compound's Boc group is reported to be removable under standard conditions, confirmed by synthetic route data .

Protecting Group Strategy Orthogonal Deprotection Synthetic Efficiency

Heavy Atom Count and Complexity as Indicators of Synthetic Difficulty

The target compound contains 24 heavy atoms with a complexity score of 460, slightly higher than the des-methyl analog (23 heavy atoms, complexity 425) . This increment reflects the added methyl group and chiral center, which may correlate with modestly higher synthetic cost.

Synthetic Feasibility Molecular Complexity Procurement Cost

Optimal Application Scenarios for 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine Based on Quantitative Evidence


PROTAC Linker Development Requiring Ortho-Carboxybenzyl Functionality

The ortho-carboxybenzyl group can serve as a metal-chelating anchor or be converted to amides for PROTAC (Proteolysis Targeting Chimera) linker synthesis. Its 5 hydrogen-bond acceptors and 5 rotatable bonds, as quantified in Section 3, provide a balanced flexibility-rigidity profile suitable for linker optimization . The Boc group allows orthogonal protection during multi-step PROTAC assembly .

HDAC Inhibitor Lead Optimization

Boc-protected piperazine benzoic acid derivatives have been explored as histone deacetylase (HDAC) inhibitor intermediates. The 2-methyl group introduces a chiral center and reduces rotatable bonds (5 vs. 6 for the des-methyl analog), potentially enhancing target-binding affinity in HDAC inhibitor design .

Chiral Building Block for Asymmetric Synthesis

The 2-methyl substituent creates a stereocenter, making the compound useful as a racemic or enantiopure building block for asymmetric synthesis. The reduced conformational flexibility (5 rotatable bonds vs. 6) may translate into better stereochemical control during catalytic transformations .

Metal-Chelation-Enabled Cross-Coupling Reactions

The ortho-carboxy group can direct metal-catalyzed C–H activation or facilitate Suzuki-Miyaura couplings via transient directing group strategies. The compound's 24 heavy atoms and complexity score of 460 indicate it is a moderately complex substrate for evaluating new catalytic methodologies .

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